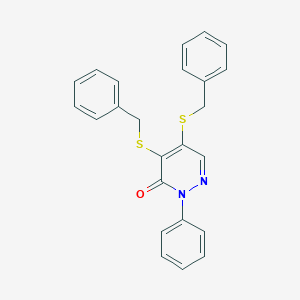
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone (BBPP) is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. BBPP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to act through the inhibition of specific enzymes and proteins. In cancer cells, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. In animal models, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which are involved in the pathogenesis of various diseases. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low yield and limited availability can be a limitation for large-scale experiments. Moreover, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone's mechanism of action is not fully understood, which can hinder the interpretation of experimental results.
Direcciones Futuras
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has great potential for further scientific research. Future studies can focus on the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of its applications in various fields. 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone's potential as a drug candidate for the treatment of cancer and Alzheimer's disease can be further explored through in vitro and in vivo experiments. Its applications in material science and agriculture can be expanded through the development of new synthetic routes and the evaluation of its properties.
Métodos De Síntesis
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone can be synthesized using various methods, including the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzylthiol in the presence of a catalyst. Another method involves the reaction of 2-phenyl-4,5-dihydro-3(2H)-pyridazinone with benzyl chloride followed by the reaction with sodium sulfide. The yield of 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone using these methods ranges from 50% to 80%.
Aplicaciones Científicas De Investigación
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer and Alzheimer's disease. In material science, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been used as a precursor for the synthesis of metal-organic frameworks and as a ligand for the preparation of metal complexes. In agriculture, 4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone has been studied for its potential use as a herbicide and as a plant growth regulator.
Propiedades
Número CAS |
5273-32-5 |
|---|---|
Nombre del producto |
4,5-Bis(benzylthio)-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C24H20N2OS2 |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
4,5-bis(benzylsulfanyl)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H20N2OS2/c27-24-23(29-18-20-12-6-2-7-13-20)22(28-17-19-10-4-1-5-11-19)16-25-26(24)21-14-8-3-9-15-21/h1-16H,17-18H2 |
Clave InChI |
GBLGVAZRPHWBIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=C(C(=O)N(N=C2)C3=CC=CC=C3)SCC4=CC=CC=C4 |
Otros números CAS |
5273-32-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

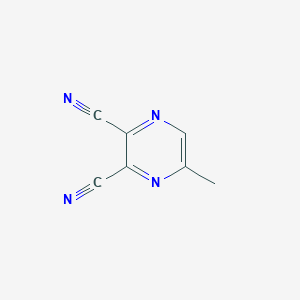
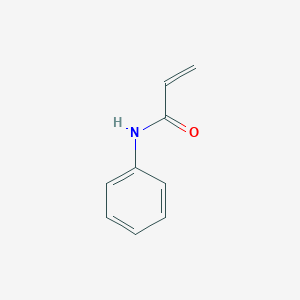
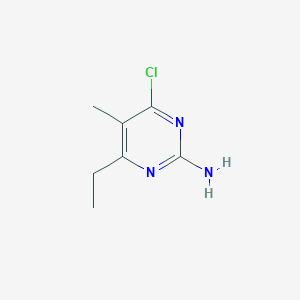
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
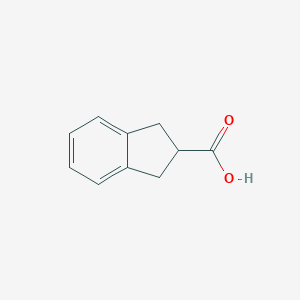

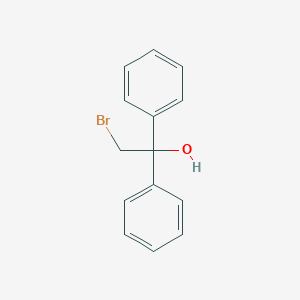
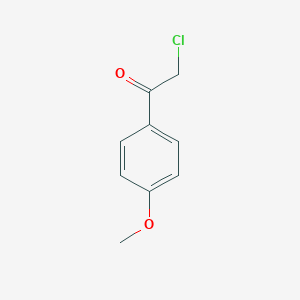
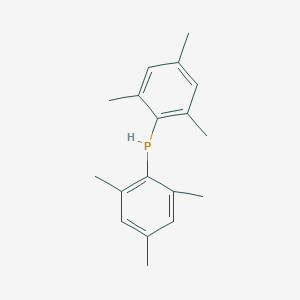
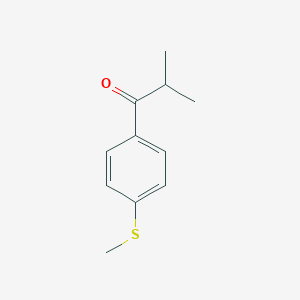
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)